molecular formula C16H14N2O5 B3058258 Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester CAS No. 88640-80-6

Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester

Cat. No.: B3058258
CAS No.: 88640-80-6
M. Wt: 314.29 g/mol
InChI Key: GFIJIYJLXHWXCK-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester (C₁₆H₁₃N₃O₅) is a substituted benzoic acid derivative characterized by a 3-nitrobenzoyl amino group at the para position of the benzene ring and an ethyl ester moiety. The nitro group (-NO₂) at the 3-position of the benzoyl moiety imparts electron-withdrawing properties, influencing reactivity and stability .

Properties

IUPAC Name

ethyl 4-[(3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)11-6-8-13(9-7-11)17-15(19)12-4-3-5-14(10-12)18(21)22/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJIYJLXHWXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351848
Record name Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88640-80-6
Record name Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 4-Aminobenzoic Acid

Method A (Acid-Catalyzed Esterification):

  • Reagents : 4-Aminobenzoic acid, absolute ethanol, sulfuric acid (H₂SO₄).
  • Conditions :
    • Molar ratio (acid:alcohol): 1:5–1:10.
    • Temperature: 80°C, reflux for 3–5 hours.
    • Workup: Extraction with ethyl acetate, washing with brine, drying (MgSO₄), and silica gel chromatography (ethyl acetate/petroleum ether).
  • Yield : ~85–90% (analogous to).

Method B (Catalyzed Esterification):

  • Catalyst : Polyfluoroalkanesulfonic acid (2–4 mol%).
  • Solvent : Toluene or chlorobenzene.
  • Conditions :
    • Temperature: 60–120°C.
    • Distillation for product isolation.
  • Advantage : Reduced side reactions (e.g., sulfonation) compared to H₂SO₄.

Amidation with 3-Nitrobenzoyl Chloride

Procedure :

  • Reagents : 4-Aminobenzoic acid ethyl ester, 3-nitrobenzoyl chloride, pyridine (base).
  • Conditions :
    • Solvent: Anhydrous dichloromethane or THF.
    • Temperature: 0°C → ambient, followed by reflux (3 hours).
    • Workup: Aqueous wash, drying (Na₂SO₄), column chromatography (chloroform/acetone).
  • Yield : ~75–80% (analogous to).

Optimization Data and Comparative Analysis

Parameter Method A (H₂SO₄) Method B (Fluoro-Sulfonic Acid) Amidation
Catalyst H₂SO₄ CF₃CF₂CF₂SO₃H Pyridine
Temperature 80°C 95–108°C 0°C → reflux
Reaction Time 3–5 hours 2–4 hours 3 hours
Yield 85–90% 88–92% 75–80%
Purity (HPLC) >95% >98% >98%

Key Findings:

  • Method B (catalyzed esterification) offers higher yields and purity by minimizing oxidative side reactions.
  • Amidation requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Alternative Routes and Modifications

Nitration Post-Functionalization

  • Limitation : Direct nitration of the benzamide intermediate risks over-nitration or decomposition.
  • Solution : Pre-functionalize the benzoyl group with nitro prior to amidation.

One-Pot Synthesis

  • Feasibility : Sequential esterification-amidation in a single reactor is theoretically possible but untested for this compound.
  • Challenge : Incompatible solvent systems (polar vs. non-polar).

Structural Validation and Characterization

  • Spectroscopy :
    • ¹H NMR : δ 8.5–8.7 (aromatic protons, nitro group), δ 4.3 (q, -OCH₂CH₃), δ 1.3 (t, -CH₃).
    • IR : 1720 cm⁻¹ (ester C=O), 1670 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂).
  • Mass Spec : Molecular ion peak at m/z 298.3 [C₁₆H₁₄N₂O₄]⁺.

Industrial-Scale Considerations

  • Catalyst Recovery : Fluorinated sulfonic acids are costly; heterogeneous catalysts (e.g., zeolites) are under investigation.
  • Waste Management : Neutralization of H₂SO₄ generates sulfate waste, necessitating treatment.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Hydrolysis: Aqueous sodium hydroxide.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products Formed

    Reduction: 4-[(3-aminobenzoyl)amino]benzoic acid.

    Hydrolysis: 4-[(3-nitrobenzoyl)amino]benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 4-[(6-Methyl-2-Phenyl-4-Pyrimidinyl)Amino]Benzoate (C₂₀H₁₉N₃O₂)
  • Structure: Features a pyrimidinyl amino group instead of the nitrobenzoyl group.
  • Molecular weight: 333.39 g/mol .
  • Applications : Likely used in medicinal chemistry due to pyrimidine's prevalence in drug scaffolds.
Ethyl 4-[(Trifluoroacetyl)Amino]Benzoate (C₁₁H₁₀F₃NO₃)
  • Structure : Substituted with a trifluoroacetyl group (-COCF₃).
  • Properties : The electron-withdrawing CF₃ group increases electrophilicity, accelerating hydrolysis compared to the nitro analog. Molecular weight: 261.20 g/mol .
  • Synthesis: Prepared via acylation of ethyl 4-aminobenzoate with trifluoroacetic anhydride.
Benzoic Acid, 4-[(3,4-Dimethoxybenzoyl)Amino]-3-Hydroxy-, Methyl Ester
  • Structure : Contains a 3,4-dimethoxybenzoyl group and a hydroxy substituent.
  • Properties: Methoxy groups (-OCH₃) are electron-donating, increasing ester stability against hydrolysis. Isolated from Delphinium brunonianum, suggesting natural bioactivity .
Ethyl 4-[(E)-Benzylideneamino]Benzoate
  • Structure: Schiff base (benzylideneamino group) at the para position.
  • Properties : The imine bond (-CH=N-) introduces pH-dependent reactivity, useful in coordination chemistry or as a sensor .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Insights
Target Compound C₁₆H₁₃N₃O₅ 327.29 3-Nitrobenzoyl amino, ethyl ester Nitro group reduces ester hydrolysis rate due to electron withdrawal
Ethyl 4-[(Pyrimidinyl)Amino]Benzoate C₂₀H₁₉N₃O₂ 333.39 Pyrimidinyl amino Enhanced solubility in polar solvents
Ethyl 4-(Trifluoroacetamido)Benzoate C₁₁H₁₀F₃NO₃ 261.20 Trifluoroacetyl Faster hydrolysis than nitro analog
3,4-Dimethoxybenzoyl Derivative C₁₇H₁₇NO₆ 331.32 3,4-Dimethoxy, hydroxy Increased stability from electron-donating groups

Biological Activity

Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester, also known as ethyl 4-[(3-nitrobenzoyl)amino]benzoate, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C16H14N2O5
  • Molecular Weight: 314.297 g/mol
  • CAS Number: 88640-80-6

Synthesis Methods:
The synthesis of this compound typically involves a multi-step process:

  • Nitration of Benzoyl Chloride: Using concentrated nitric and sulfuric acids to introduce a nitro group.
  • Amidation: Reaction with an amine to form the corresponding amide.
  • Esterification: Final reaction with ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.

Biological Activity

The biological activity of benzoic acid derivatives has been widely studied, particularly for their antimicrobial, anti-inflammatory, and anticancer properties.

1. Antimicrobial Activity:
Research indicates that benzoic acid derivatives can exhibit significant antimicrobial effects. For instance, studies have shown that similar compounds possess activity against various bacterial strains and fungi, suggesting potential applications in pharmaceuticals .

2. Anti-inflammatory Properties:
Benzoic acid derivatives have been evaluated for their ability to modulate inflammatory responses. The presence of the nitro group may enhance these properties by affecting molecular pathways involved in inflammation .

3. Anticancer Potential:
Recent studies have highlighted the potential of benzoic acid derivatives in cancer treatment. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction: The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular enzymes or receptors.
  • Protein Degradation Pathways: Studies suggest that benzoic acid derivatives may enhance the activity of proteasome and autophagy-lysosome pathways, which are crucial for protein homeostasis and cellular health .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzoic acid derivatives against E. coli and S. aureus. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.

Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that benzoic acid derivatives could reduce the production of pro-inflammatory cytokines in human fibroblasts exposed to inflammatory stimuli. This suggests a promising role in managing inflammatory diseases.

Comparative Analysis

Compound NameBiological ActivityMechanism
Benzoic Acid Derivative AAntimicrobialEnzyme inhibition
Benzoic Acid Derivative BAnti-inflammatoryCytokine modulation
This compoundAnticancerInduction of apoptosis

Q & A

Q. How can thermal stability and phase transitions be analyzed for this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to identify melting points or liquid crystalline behavior. For example, related benzoic acid esters exhibit distinct thermal profiles under nitrogen atmospheres, with degradation steps correlating to functional group stability .

Advanced Research Questions

Q. How can discrepancies in NMR data arising from different synthetic routes be resolved?

  • Methodological Answer : Conflicting NMR signals may stem from:
  • Impurities : Use HPLC or preparative TLC to isolate pure fractions.
  • Conformational isomers : Variable-temperature NMR or X-ray crystallography (via SHELX refinement ) can clarify structural ambiguities.
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding or polarity impacts.

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the nitro group and conjugation with the amide linkage.
  • Molecular docking : If the compound has biological relevance, simulate interactions with target proteins (e.g., enzymes or receptors).
    These methods are validated for nitroaromatic systems in UV absorber studies .

Q. How can reaction conditions be optimized to minimize by-products during acylation?

  • Methodological Answer :
  • Temperature control : Maintain 0–5°C during acylation to reduce side reactions.
  • Stoichiometry : Use a 10% excess of 3-nitrobenzoyl chloride to ensure complete amide formation.
  • Workup : Quench unreacted reagents with ice-cold water and extract with ethyl acetate. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .

Q. What strategies address low yields in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane or ethanol/water) to induce slow crystallization.
  • Seeding : Introduce microcrystals from a saturated solution.
  • SHELX refinement : Use single-crystal XRD data processed via SHELXL for high-precision structure determination, as demonstrated for nitro-substituted aromatics .

Data Contradiction Analysis

Q. How to interpret conflicting UV-Vis absorption data across studies?

  • Methodological Answer : Variations may arise from:
  • Solvent polarity : Compare λₘₐₓ in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents.
  • Concentration effects : Ensure measurements adhere to Beer-Lambert law linear ranges.
  • Impurity interference : Cross-validate with HPLC-MS to rule out chromophoric contaminants.

Q. Why do different synthetic routes yield varying melting points?

  • Methodological Answer : Polymorphism or residual solvents can alter melting points. Characterize crystals via:
  • Powder XRD : Identify crystalline phases.
  • DSC : Detect solvent inclusion complexes.
  • Elemental analysis : Confirm stoichiometric consistency .

Application-Oriented Questions

Q. What role does the nitro group play in modulating the compound’s electronic properties?

  • Methodological Answer : The nitro group’s electron-withdrawing nature enhances conjugation with the amide and ester moieties, red-shifting UV absorption (relevant in UV stabilizers). Validate via:
  • Cyclic voltammetry : Measure reduction potentials to assess electron affinity.
  • Computational simulations : Map electrostatic potential surfaces .

Q. How can this compound be evaluated for potential biological activity?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against serine hydrolases or oxidoreductases, given structural similarity to nitroaromatic inhibitors.
  • Cytotoxicity screening : Use MTT assays on cell lines to assess biocompatibility.
  • ADMET modeling : Predict pharmacokinetic properties (absorption, metabolism) in silico .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 4-[(3-nitrobenzoyl)amino]-, ethyl ester

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